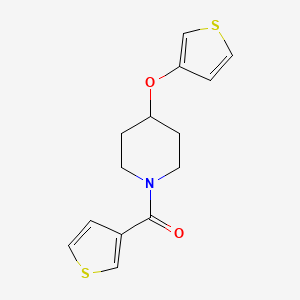

4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(thiophen-3-yloxy)-1-(thiophene-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Selective Estrogen Receptor Modulators (SERMs)

A study discussed the discovery and synthesis of a compound with a structure related to Thiophen-3-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, highlighting its role as a novel, highly potent selective estrogen receptor modulator (SERM). This compound demonstrated estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus, showcasing a substantial increase in estrogen antagonist potency relative to raloxifene in vitro and in vivo, thus identifying it as a novel SERM with greater potency to antagonize estrogen in uterine tissue and human mammary cancer cells compared to existing SERMs (Palkowitz et al., 1997).

Material Science and Pharmaceuticals

Thiophene, a core component of the compound , is highlighted for its significant importance in material science and pharmaceuticals. The synthesis and crystal structure of a related compound were reported, underscoring thiophene's wide spectrum of biological activities and its utilization in polymeric forms for applications such as thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Enzyme Inhibition

Another study focused on the design, synthesis, and evaluation of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The research identified specific compounds as potent inhibitors, providing insights into their potential for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Anti-Tumor Agents

Research on thienopyridine and benzofuran derivatives identified a new type of cytotoxic agent selective against a tumorigenic cell line. This study contributes to the understanding of the relationship between molecular structure and biological activity, discovering potent derivatives with unique structure-activity relationships (SARs) for potential anti-tumor applications (Hayakawa et al., 2004).

Structural and Theoretical Studies

The synthesis, spectral characterization, and theoretical studies of thiophene-based compounds highlight their potential in various applications, including antibacterial activity. This research emphasizes the importance of structural optimization, bonding features, and molecular docking studies for understanding the compounds' interactions and activities (Shahana & Yardily, 2020).

Mécanisme D'action

Target of Action

The compound contains a thiophene and piperidine moiety, which are common in many bioactive molecules. These moieties can interact with various biological targets, such as enzymes, receptors, and ion channels. The exact target would depend on the specific arrangement and functional groups present in the molecule .

Mode of Action

The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The affected pathways would depend on the specific biological target and the mode of action. For example, if the compound acts on a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the piperidine moiety could influence the compound’s solubility and permeability, affecting its absorption and distribution .

Result of Action

The molecular and cellular effects would depend on the specific biological target and the mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

thiophen-3-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-3-7-18-9-11)15-5-1-12(2-6-15)17-13-4-8-19-10-13/h3-4,7-10,12H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWASIAGTUUGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2976229.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)

![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)

![6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2976239.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976251.png)